4-(4-(Chloromethyl)phenyl)oxazole hydrochloride

Agrochemical discovery Acaricide synthesis Oxazoline SAR

4-(4-(Chloromethyl)phenyl)oxazole hydrochloride is a heterocyclic building block belonging to the phenyl-substituted oxazole class, with the molecular formula C10H9Cl2NO and a molecular weight of 230.09 g/mol in its hydrochloride salt form. The compound features a 1,3-oxazole ring linked at the 4-position to a para-chloromethylphenyl group, creating a scaffold with two distinct reactive centers: the chloromethyl moiety for nucleophilic substitution and the unsubstituted oxazole 2-position amenable to metal-catalyzed cross-coupling.

Molecular Formula C10H9Cl2NO
Molecular Weight 230.09 g/mol
Cat. No. B15251380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Chloromethyl)phenyl)oxazole hydrochloride
Molecular FormulaC10H9Cl2NO
Molecular Weight230.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCl)C2=COC=N2.Cl
InChIInChI=1S/C10H8ClNO.ClH/c11-5-8-1-3-9(4-2-8)10-6-13-7-12-10;/h1-4,6-7H,5H2;1H
InChIKeyKFWMEIWTRJHCDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Chloromethyl)phenyl)oxazole Hydrochloride: Structural Identity and Regioisomeric Context for Informed Procurement


4-(4-(Chloromethyl)phenyl)oxazole hydrochloride is a heterocyclic building block belonging to the phenyl-substituted oxazole class, with the molecular formula C10H9Cl2NO and a molecular weight of 230.09 g/mol in its hydrochloride salt form . The compound features a 1,3-oxazole ring linked at the 4-position to a para-chloromethylphenyl group, creating a scaffold with two distinct reactive centers: the chloromethyl moiety for nucleophilic substitution and the unsubstituted oxazole 2-position amenable to metal-catalyzed cross-coupling [1]. Its closest regioisomeric analogs—including 4-(Chloromethyl)-2-phenyl-1,3-oxazole (CAS 30494-97-4) and 2-(Chloromethyl)-5-phenyl-1,3-oxazole (CAS 64640-13-7)—differ in the position of phenyl and chloromethyl substitution on the oxazole core, which has been shown to produce measurably different electronic properties and basicity constants [2].

Why 4-(4-(Chloromethyl)phenyl)oxazole Hydrochloride Cannot Be Replaced by Common Oxazole Regioisomers: Evidence-Based Procurement Rationale


Superficially interchangeable chloromethyl-phenyl-oxazole regioisomers share the same molecular formula (C10H8ClNO) and computed lipophilicity (LogP 3.08, TPSA 26.03), yet they are not functionally equivalent . The foundational work by Trifonov and Ostrovskii (2001) demonstrated that moving the phenyl substituent among positions 2, 4, and 5 of the oxazole ring produces measurably different basicity constants (pKBH+) and protonation spectral patterns, reflecting distinct electronic structures [1]. For this specific compound, the 4-(4-chloromethyl)phenyl substitution pattern uniquely positions the oxazole ring as a C4 substituent on the phenyl ring—rather than having the phenyl directly attached to the oxazole—creating a phenylene spacer that alters both the conformational flexibility and the electronic communication between the chloromethyl handle and the heterocycle. Furthermore, the hydrochloride salt form (MW 230.09) provides aqueous solubility advantages over free-base analogs (MW 193.63), directly impacting compatibility with biochemical assay conditions .

4-(4-(Chloromethyl)phenyl)oxazole Hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


Validated Synthetic Intermediate Producing Acaricidal Oxazolines with Superior Potency to Commercial Etoxazole

In a 2021 study by Chen et al., 4-(4-(chloromethyl)phenyl)-2-(2,6-difluorophenyl)-4,5-dihydrooxazole—a derivative prepared directly from the target compound's core scaffold—served as the pivotal intermediate for synthesizing a series of 2,4-diphenyl-1,3-oxazolines [1]. Five final compounds bearing phthalimidyl or substituted indolyl N-heterocyclic substituents achieved LC50 values lower than the commercial acaricide etoxazole, which had LC50 values of 0.088 mg/L against carmine spider mite (Tetranychus cinnabarinus) larvae and 0.128 mg/L against eggs in leaf-dipping assays [1]. This places the target compound's scaffold among the few oxazole-derived intermediates that have enabled the discovery of acaricidal candidates exceeding the potency of a registered commercial standard.

Agrochemical discovery Acaricide synthesis Oxazoline SAR

Position-Dependent Oxazole Basicity: 4-Phenyl vs. 2-Phenyl Substitution Produces Measurably Different Proton-Acceptor Properties

Trifonov and Ostrovskii (2001) systematically measured and computed the basicity constants (pKBH+) of isomeric phenyl-substituted 1,3-oxazoles and established that phenyl substituents at positions 2, 4, and 5 exert quantitatively different effects on the electronic structure of the oxazole heteroring [1]. Their AM1-calculated gas-phase proton affinities and ionization energies for methyl-, phenyl-, and methylphenyloxazoles were correlated with experimental pKBH+ values, demonstrating that positional isomerism produces distinct proton-acceptor behavior. For 4-(4-(chloromethyl)phenyl)oxazole hydrochloride, the phenyl group is linked via a para-phenylene spacer to oxazole C4, creating an electronic environment that differs from the directly C2-attached phenyl in 4-(Chloromethyl)-2-phenyl-1,3-oxazole (CAS 30494-97-4) [1]. The hydrochloride salt further modulates the protonation equilibrium relative to free-base regioisomers.

Physical organic chemistry Heterocycle basicity Structure-property relationships

Hydrochloride Salt Form: Enhanced Aqueous Solubility vs. Free-Base Oxazole Regioisomers

4-(4-(Chloromethyl)phenyl)oxazole hydrochloride (MW 230.09 g/mol, molecular formula C10H9Cl2NO) is supplied as a pre-formed hydrochloride salt, distinguishing it from commercially available free-base regioisomers such as 4-(Chloromethyl)-2-phenyl-1,3-oxazole (CAS 30494-97-4; MW 193.63 g/mol; free base) [1]. The hydrochloride form protonates the oxazole nitrogen (conjugate acid pKa of parent oxazole ≈ 0.8 [2]), converting the weakly basic heterocycle into an ionic species with enhanced aqueous solubility. For procurement decisions, this eliminates the need for in situ salt formation before use in aqueous biological assays or polar reaction media, reducing preparation variability and improving gravimetric handling accuracy.

Salt selection Aqueous solubility Biochemical assay compatibility

Divergent GHS Hazard Profiles: Safety Classification Differences Between Positional Isomers Impact Handling Protocols

The free base of the target compound (CAS 1859085-32-7) carries GHS hazard statements H302-H314, classified as Danger with pictogram GHS05 (corrosive), Hazard Class 8, UN 3261, Packing Group III . In contrast, its closest regioisomer 4-(Chloromethyl)-2-phenyl-1,3-oxazole (CAS 30494-97-4) carries GHS statements H302+H312+H332 with a Warning signal word, reflecting acute toxicity via oral, dermal, and inhalation routes without the corrosive classification [1]. This divergence—corrosive (Danger) vs. acutely toxic (Warning)—demonstrates that the substitution pattern produces a materially different hazard profile, mandating distinct personal protective equipment (PPE) requirements and storage conditions.

Chemical safety GHS classification Laboratory handling

Orthogonal Derivatization: Unsubstituted Oxazole C2 Position Enables Synthetic Elaboration Not Available to C2-Phenyl Congeners

The target compound features an unsubstituted oxazole C2 position (C2-H), which is amenable to metal-catalyzed cross-coupling reactions including Suzuki-Miyaura coupling with aryl boronic acids [1]. This C2 site remains available for derivatization because the phenyl substituent is attached at the oxazole 4-position via a para-phenylene linker rather than directly to the oxazole ring. In contrast, 4-(Chloromethyl)-2-phenyl-1,3-oxazole (CAS 30494-97-4) has the phenyl group occupying the C2 position, precluding direct C2 functionalization [2]. Simultaneously, the para-chloromethyl group on the phenyl ring provides a second orthogonal reactive handle for nucleophilic substitution (SN2) with amines, thiols, or alkoxides. This dual-handle architecture—C2 for cross-coupling and CH2Cl for nucleophilic displacement—enables sequential, chemoselective diversification strategies not possible with C2-blocked regioisomers.

Medicinal chemistry Parallel synthesis Cross-coupling

4-(4-(Chloromethyl)phenyl)oxazole Hydrochloride: Evidence-Anchored Application Scenarios for Scientific and Industrial Use


Agrochemical Lead Discovery: Oxazoline-Based Acaricide Development

This compound's scaffold is validated for generating acaricidal oxazolines that exceed the potency of commercial etoxazole. As demonstrated by Chen et al. (2021), the 4-(4-(chloromethyl)phenyl)-2-(2,6-difluorophenyl)-4,5-dihydrooxazole intermediate—constructed from this core structure—enabled the synthesis of final compounds with LC50 values lower than etoxazole (0.088 mg/L larvae, 0.128 mg/L eggs) against Tetranychus cinnabarinus in leaf-dipping assays [1]. Agrochemical discovery teams seeking novel chitin biosynthesis inhibitors should prioritize this scaffold over regioisomeric alternatives that lack published efficacy validation in this target class.

Medicinal Chemistry: Dual-Handle Scaffold for Focused Kinase or PDE4 Inhibitor Libraries

The orthogonal reactivity of the unsubstituted oxazole C2 position (for Suzuki-Miyaura cross-coupling) and the para-chloromethyl group (for nucleophilic displacement with amines or thiols) enables sequential diversification without protecting-group manipulation [1]. The 4-phenyloxazole substitution pattern imparts distinct basicity and electronic properties compared to 2-phenyloxazole regioisomers, as systematically documented by Trifonov and Ostrovskii [2]. This scaffold is therefore suited for constructing libraries targeting enzymes where oxazole-aromatic π-stacking or metal coordination is pharmacophorically relevant, including reported PDE4 inhibition by structural analogues.

Biochemical Assay Development Requiring Aqueous-Compatible Oxazole Probes

The pre-formed hydrochloride salt eliminates the need for in situ acidification of the weakly basic oxazole nitrogen (conjugate acid pKa ≈ 0.8 [1]), ensuring consistent dissolution in aqueous buffers at physiologically relevant pH ranges. This is a critical advantage over free-base regioisomers such as 4-(Chloromethyl)-2-phenyl-1,3-oxazole (CAS 30494-97-4), which is only slightly soluble in chloroform and DMSO and may require formulation optimization before use in biochemical screens [2]. Laboratories performing fluorescence-based or SPR binding assays benefit from reduced solvent interference and improved dose-response reproducibility.

Click Chemistry and Bioconjugation: Chloromethyl Handle for Azide Installation

The para-chloromethyl group serves as an efficient leaving group for azide displacement, enabling conversion to the corresponding azidomethyl derivative—a key intermediate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. As established by Patil, Luzzio, and Demuth (2015) for chloromethyl-oxazole systems, this substitution proceeds under mild conditions and tolerates the oxazole ring [1]. The unsubstituted oxazole C2 position remains available for subsequent ethynyl installation, creating a scaffold capable of bidirectional click functionalization for probe synthesis, PROTAC linker assembly, or biomolecular labeling applications.

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